molecular formula C9H10N4O3 B11880200 2-({3-Nitroimidazo[1,2-a]pyridin-2-yl}amino)ethan-1-ol CAS No. 62194-92-7

2-({3-Nitroimidazo[1,2-a]pyridin-2-yl}amino)ethan-1-ol

Cat. No.: B11880200
CAS No.: 62194-92-7
M. Wt: 222.20 g/mol
InChI Key: GCLWSMQFZLHTMY-UHFFFAOYSA-N
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Description

2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)ethanol is a chemical compound with the molecular formula C9H10N4O3. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)ethanol typically involves the reaction of 2-aminopyridine with nitroimidazole derivatives. One common method includes the use of copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines . This reaction is carried out under mild conditions and is compatible with a wide range of functional groups, resulting in high yields of the desired product.

Industrial Production Methods

Industrial production of 2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)ethanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of imidazo[1,2-a]pyridine, which can exhibit different biological and chemical properties .

Mechanism of Action

The mechanism of action of 2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may target enzymes and receptors involved in critical cellular processes, contributing to its antimicrobial and antiviral activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)ethanol
  • 2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)propanol
  • 2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)butanol

Uniqueness

2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)ethanol is unique due to its specific structural features, such as the presence of the nitro group and the imidazo[1,2-a]pyridine core. These features contribute to its distinct chemical reactivity and biological activities compared to other similar compounds .

Properties

CAS No.

62194-92-7

Molecular Formula

C9H10N4O3

Molecular Weight

222.20 g/mol

IUPAC Name

2-[(3-nitroimidazo[1,2-a]pyridin-2-yl)amino]ethanol

InChI

InChI=1S/C9H10N4O3/c14-6-4-10-8-9(13(15)16)12-5-2-1-3-7(12)11-8/h1-3,5,10,14H,4,6H2

InChI Key

GCLWSMQFZLHTMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])NCCO

Origin of Product

United States

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